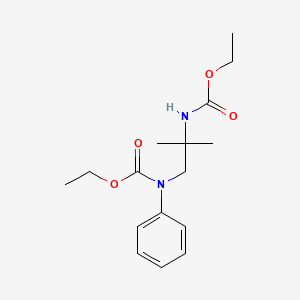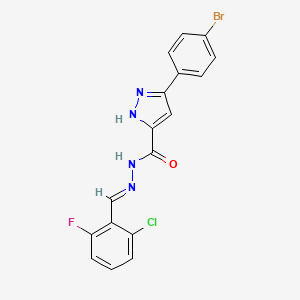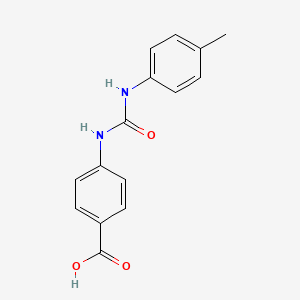
(Methylsulfonyl)(phenylsulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylsulfonyl)(phenylsulfonyl)acetonitrile is an organic compound that features both methylsulfonyl and phenylsulfonyl groups attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfonyl)(phenylsulfonyl)acetonitrile typically involves the reaction of methylsulfonylacetonitrile with phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylsulfonyl)(phenylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Methylsulfonyl)(phenylsulfonyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Methylsulfonyl)(phenylsulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsulfonylacetonitrile: Contains only the methylsulfonyl group.
Phenylsulfonylacetonitrile: Contains only the phenylsulfonyl group.
Methanesulfonylacetonitrile: Similar structure but with a methanesulfonyl group.
Uniqueness
(Methylsulfonyl)(phenylsulfonyl)acetonitrile is unique due to the presence of both methylsulfonyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one sulfonyl group.
Propriétés
Numéro CAS |
56075-42-4 |
|---|---|
Formule moléculaire |
C9H9NO4S2 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C9H9NO4S2/c1-15(11,12)9(7-10)16(13,14)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clé InChI |
AEOQDPYDVGUUMY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(C#N)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)



![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)




